4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Overview
Description
4-(4-phenyl-1H-pyrazol-1-yl)piperidine is an organic compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol It is a derivative of piperidine and pyrazole, featuring a phenyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various protein receptors , suggesting that 4-(4-phenyl-1H-pyrazol-1-yl)piperidine may also interact with specific protein targets.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the function of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of pyrazole with piperidine under specific conditions. One common method is the reaction of pyrazole with hydrochloric acid piperidine, followed by the addition of a base to remove the salt and obtain the target product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments to optimize yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl group or other substituents on the pyrazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products[3][3].
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole-piperidine compounds.
Scientific Research Applications
4-(4-phenyl-1H-pyrazol-1-yl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine include other pyrazole derivatives and piperidine-based compounds. Examples include:
- 4-(1H-pyrazol-1-yl)piperidine
- 4-(4-methyl-1H-pyrazol-1-yl)piperidine
- 4-(4-chloro-1H-pyrazol-1-yl)piperidine
Uniqueness
This compound is unique due to the presence of both a phenyl group and a pyrazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(4-phenylpyrazol-1-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHSGABZPOEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-40-2 | |
Record name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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